![molecular formula C16H15Cl2N5S B275805 N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as DITPA, is a synthetic compound that has been extensively studied for its potential use in treating cardiovascular diseases. In
Wirkmechanismus
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine works by activating the beta-1 adrenergic receptor, which is responsible for regulating cardiac function. This activation leads to an increase in the production of cyclic AMP, which in turn leads to an increase in calcium influx into cardiac cells, resulting in increased contractility. N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine also activates the alpha-2 adrenergic receptor, which leads to vasodilation and a reduction in peripheral resistance.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to have several biochemical and physiological effects, including an increase in cardiac output, a reduction in heart rate, and a decrease in peripheral resistance. It has also been shown to improve left ventricular function and reduce pulmonary congestion in patients with heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in lab experiments is its well-established mechanism of action, which allows for more precise and targeted experimentation. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, including exploring its potential use in treating other cardiovascular diseases, such as arrhythmias and ischemic heart disease. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or limitations in its use. Finally, there is potential for the development of new analogs of N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that may have improved efficacy or fewer side effects.
Synthesemethoden
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with phenyltetrazole-5-thiol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been extensively studied for its potential use in treating cardiovascular diseases, such as heart failure and hypertension. It has been shown to improve cardiac function by increasing contractility and reducing heart rate, as well as dilating blood vessels and reducing peripheral resistance.
Eigenschaften
Produktname |
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
Molekularformel |
C16H15Cl2N5S |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-14-7-6-12(10-15(14)18)11-19-8-9-24-16-20-21-22-23(16)13-4-2-1-3-5-13/h1-7,10,19H,8-9,11H2 |
InChI-Schlüssel |
NMPOXLFHAQXJAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



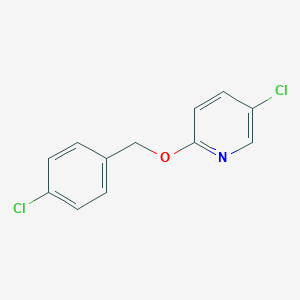

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
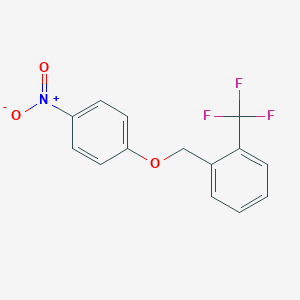
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
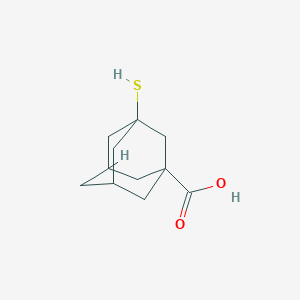
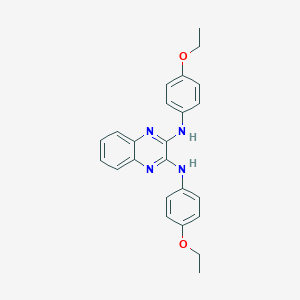
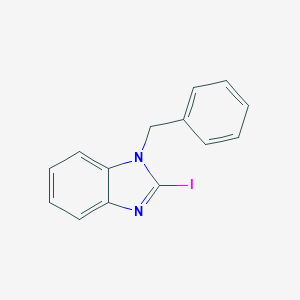
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)